4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated triazoles.
Scientific Research Applications
4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Used as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and enzymes, thereby inhibiting their activity. The triazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-m-tolyl-4H-1,2,4-triazole-3-thiol
- 4-Phenyl-5-m-tolyl-4H-1,2,4-triazole-3-thiol
- 4-Methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potential biological activity. The combination of the isopropyl and m-tolyl groups in the structure provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3S/c1-8(2)15-11(13-14-12(15)16)10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,14,16) |
InChI Key |
FLYHPTLLYVZKST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2C(C)C |
Origin of Product |
United States |
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